1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-4-amine
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Overview
Description
1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemistry, and material science due to their unique chemical properties .
Preparation Methods
The synthesis of 1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by chlorination and subsequent substitution reactions . Industrial production methods often employ multicomponent reactions and green chemistry approaches to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of pyrazole oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Halogenation and nitration reactions are common, with reagents like chlorine and nitric acid, respectively.
Scientific Research Applications
1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects . The exact pathways and molecular targets vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
1-(2-pyrazolyl)ethanone: Known for its use in synthesizing pharmaceuticals.
4-(1H-pyrazol-1-yl)benzoic acid: Utilized in material science for its unique properties.
3,5-dimethyl-1H-pyrazole: Commonly used in agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H10ClN5 |
---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
1-[2-(4-chloropyrazol-1-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C8H10ClN5/c9-7-3-11-13(5-7)1-2-14-6-8(10)4-12-14/h3-6H,1-2,10H2 |
InChI Key |
IYMPPYVNIXMPAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCN2C=C(C=N2)Cl)N |
Origin of Product |
United States |
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